Product packaging for Desmethyl thiosildenafil-d8(Cat. No.:CAS No. 951385-68-5)

Desmethyl thiosildenafil-d8

Cat. No.: B126156
CAS No.: 951385-68-5
M. Wt: 482.6 g/mol
InChI Key: BNRNXUUZRGQAQC-BGKXKQMNSA-N
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Description

Foundational Principles of Isotopic Labeling in Medicinal Chemistry and Pharmaceutical Sciences

Isotopic labeling is a powerful technique that involves the incorporation of isotopes into molecules to trace their journey and fate within biological systems. musechem.com Isotopes are variants of a particular chemical element which differ in neutron number, and consequently in nucleon number. wikipedia.org They can be stable, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive, like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). musechem.comsymeres.com This labeling process allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug with high precision. musechem.com

The core principle lies in replacing a specific atom within a molecule with its isotopic form. studysmarter.co.uk This substitution creates a "tagged" version of the parent molecule that is chemically almost identical but has a different molecular weight. criver.com This mass difference allows the labeled compound to be distinguished from its non-labeled counterpart, making it an invaluable tool for a wide range of applications. symeres.com The process can be achieved during the initial synthesis of the molecule or through isotope exchange reactions on the final compound. musechem.com These labeled compounds, particularly those with stable isotopes, are crucial for identifying and quantifying metabolites, studying reaction mechanisms, and serving as internal standards in quantitative analysis. symeres.comx-chemrx.com

Strategic Rationale for Deuterium Substitution in Drug Development and Analytical Applications

Deuterium, a stable, non-radioactive isotope of hydrogen, contains an extra neutron, which effectively doubles its mass compared to protium (B1232500) (the most common hydrogen isotope). wikipedia.org This seemingly subtle structural modification can have profound effects on a drug molecule's properties, primarily its pharmacokinetics. nih.gov The strategic replacement of hydrogen with deuterium is known as deuteration. nih.gov

The primary rationale for this substitution is the Deuterium Kinetic Isotope Effect (DKIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.inscispace.com Since the cleavage of C-H bonds is a common step in drug metabolism, particularly by cytochrome P450 (CYP) enzymes, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can significantly slow down the rate of metabolism. scispace.comnih.gov This can lead to several potential advantages in drug development:

Reduced Metabolic Rate: Slower metabolism can lead to a longer drug half-life and reduced clearance from the body. wikipedia.orginformaticsjournals.co.innih.gov

Altered Metabolic Pathways: Deuteration can redirect metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the drug's safety profile. scispace.comnih.gov

Stabilization of Chiral Centers: For drugs that exist as a mixture of stereoisomers, deuterium substitution at a chiral center can reduce the interconversion between them, allowing for the stabilization of a single, more active stereoisomer.

The potential of this strategy was realized with the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, deutetrabenazine, in 2017 for treating chorea associated with Huntington's disease. nih.govnih.gov This approval marked a significant milestone, validating the "deuterium switch" approach as a viable strategy in pharmaceutical development. nih.gov

Overview of Sildenafil-d8 as a Deuterated Analog in Academic Investigations

Sildenafil-d8 is the deuterium-labeled analog of Sildenafil (B151). chemicalbook.com In this specific analog, eight hydrogen atoms in the piperazine (B1678402) ring of the Sildenafil molecule have been replaced with deuterium atoms. lgcstandards.comsynzeal.comsimsonpharma.com Unlike deuterated drugs developed to alter pharmacokinetic profiles for therapeutic benefit, Sildenafil-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic research. veeprho.comerau.edu

The addition of eight deuterium atoms increases the molecular weight of the compound, making it easily distinguishable from the non-labeled Sildenafil using mass spectrometry (MS). uran.ua Its chemical behavior, however, remains nearly identical during sample extraction and chromatographic separation, which is a critical requirement for an effective internal standard. psu.edu

In numerous research studies, Sildenafil-d8 is used for the accurate quantification of Sildenafil and its primary active metabolite, N-desmethyl sildenafil, in biological samples such as human plasma. veeprho.compsu.edunih.gov The technique most commonly employed is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). uran.uanih.gov In this method, specific precursor-to-product ion transitions are monitored for both the analyte (Sildenafil) and the internal standard (Sildenafil-d8). For instance, a common transition for Sildenafil is m/z 475.2 → m/z 283.4, while for Sildenafil-d8, it is m/z 483.4 → m/z 283.4. psu.edu The use of a stable isotope-labeled internal standard like Sildenafil-d8 corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy, precision, and reliability of the quantitative results. erau.eduuran.ua

Data Tables

Table 1: Comparison of Sildenafil and Sildenafil-d8

PropertySildenafilSildenafil-d8
Chemical Formula C₂₂H₃₀N₆O₄SC₂₂H₂₂D₈N₆O₄S
Molecular Weight 474.58 g/mol 482.63 g/mol
Unlabeled CAS Number 139755-83-2951385-68-5

Data sourced from references lgcstandards.comsynzeal.comsimsonpharma.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30N6O4S B126156 Desmethyl thiosildenafil-d8 CAS No. 951385-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRNXUUZRGQAQC-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649150
Record name 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951385-68-5
Record name 5-{2-Ethoxy-5-[4-methyl(~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Rigorous Characterization of Sildenafil D8

Chemical Synthesis Pathways for Site-Specific Deuterium (B1214612) Incorporation into Sildenafil (B151) Analogs

The synthesis of Sildenafil-d8 is designed to introduce deuterium at non-exchangeable positions, ensuring the stability of the label during analytical procedures. researchgate.net The most common and efficient strategy involves the use of a deuterated starting material, specifically piperazine-d8, in the final steps of the Sildenafil synthesis. This approach guarantees site-specific incorporation of the deuterium atoms onto the piperazine (B1678402) moiety.

The key reaction involves the coupling of 5-(2-ethoxy-5-chlorosulfonyl-phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with piperazine-d8 dihydrochloride. researchgate.net This sulfonamide bond formation is a well-established step in the synthesis of Sildenafil and its analogs. By substituting standard piperazine with its deuterated counterpart, [²H₈]sildenafil is produced with good yield and high isotopic abundance. researchgate.netresearchgate.net

Another described pathway involves treating the 5-sulfonylchloride precursor with an excess of piperazine-d8 to first yield N-desmethyl [²H₈]sildenafil. researchgate.net This intermediate is then alkylated, for instance with methyl iodide, to produce the final [²H₈]sildenafil. researchgate.net This multi-step approach also ensures the deuterium atoms are located specifically on the piperazine ring.

Table 1: Overview of Sildenafil-d8 Synthesis
StepReactant 1Reactant 2ProductKey Transformation
15-(2-ethoxy-5-chlorosulfonyl-phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-onePiperazine-d8Sildenafil-d8Sulfonamide bond formation with a deuterated reagent. researchgate.net

Advanced Spectroscopic Characterization Techniques for Confirming Deuteration and Structural Integrity

To be utilized as a reliable internal standard, the synthesized Sildenafil-d8 must be rigorously characterized to confirm its chemical structure, the precise location of the deuterium atoms, and the degree of isotopic enrichment. High-performance liquid chromatography (HPLC) is often used to establish chemical purity, which is typically required to be greater than 95-98%. sussex-research.combioorganics.bizlgcstandards.com However, for isotopic verification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. google.comnih.gov

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and confirming isotopic labeling.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Sildenafil-d8, the signals corresponding to the eight protons of the piperazine ring (which typically appear in the δ 2.8–3.5 ppm range in unlabeled Sildenafil) should be absent or significantly diminished. Their disappearance confirms the successful substitution of hydrogen with deuterium at these specific sites.

²H NMR (Deuterium NMR): Conversely, the ²H NMR spectrum will show distinct signals in the region corresponding to the piperazine ring, confirming the presence and location of the deuterium atoms.

The combination of these NMR techniques provides unambiguous evidence of the site-specific deuteration and structural integrity of the Sildenafil-d8 molecule. nih.govrjptonline.org

Table 2: Expected NMR Spectroscopy Data for Sildenafil-d8
TechniqueExpected ObservationInterpretation
¹H NMRAbsence of signals from piperazine CH₂ groups (δ ~2.8-3.5 ppm).Successful replacement of 8 protons with deuterium.
²H NMRPresence of signals corresponding to the piperazine deuterons.Confirms the location of deuterium on the piperazine ring.
¹³C NMRSpectrum consistent with the Sildenafil carbon framework.Confirms structural integrity of the molecule.

Mass spectrometry is essential for verifying the molecular weight of Sildenafil-d8 and quantifying the level of isotopic enrichment. The molecular weight of Sildenafil-d8 is 482.63 g/mol , which is 8 mass units higher than that of unlabeled Sildenafil (474.58 g/mol ) due to the eight deuterium atoms. sussex-research.comsimsonpharma.com

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, which is commonly used for quantification, Sildenafil-d8 is detected by its specific mass-to-charge ratio (m/z). psu.eduuran.ua Using positive electrospray ionization (ESI), Sildenafil-d8 is observed as a protonated molecular ion [M+H]⁺ at m/z 483.2-483.4. psu.edursc.orgresearchgate.net

Tandem MS (MS/MS) is used for further structural confirmation and to ensure specificity in complex matrices. The precursor ion (m/z 483.2) is fragmented, and a characteristic product ion is monitored. For Sildenafil and its deuterated analog, a common major fragment ion is observed at m/z 283.2, resulting from the cleavage of the piperazine sulfonyl group. uran.uaresearchgate.neturan.ua The fact that this fragment is the same for both the labeled and unlabeled compound confirms that the deuteration is on the piperazine ring, which is lost during this specific fragmentation. uran.uauran.ua

Table 3: Mass Spectrometry Data for Sildenafil vs. Sildenafil-d8
CompoundMolecular Weight (g/mol)Precursor Ion [M+H]⁺ (m/z)Key Product Ion (m/z)
Sildenafil474.58 simsonpharma.com475.2 psu.eduuran.ua283.2 uran.ua
Sildenafil-d8482.63 sussex-research.com483.2 uran.ua283.2 uran.ua

Assessment of Isotopic Purity and Chemical Stability of Deuterated Sildenafil Standards

For Sildenafil-d8 to function as a high-quality internal standard, its isotopic purity and chemical stability must be well-defined.

Isotopic Purity: This refers to the percentage of the deuterated compound that contains the desired number of deuterium atoms. It is assessed using mass spectrometry by analyzing the mass distribution of the molecular ions. google.com Commercially available Sildenafil-d8 standards typically report a high isotopic enrichment, often greater than 95% and sometimes as high as 99 atom % D. sussex-research.comlgcstandards.comesschemco.com This ensures a strong and distinct signal for the deuterated standard with minimal interference from partially labeled or unlabeled species. The deuterium incorporation is expected to be >98%, with no evidence of deuterium loss by exchange during synthesis. researchgate.net

Chemical Stability: The stability of the deuterated standard is critical for ensuring consistent performance over time. Stability studies are conducted under various storage conditions. Sildenafil-d3, a similar standard, is reported to be stable for at least 4 years when stored as a solid at -20°C. caymanchem.comcaymanchem.com Sildenafil-d8 is also supplied as a solid for long-term storage under similar conditions. synzeal.com Stability in processed samples, such as bench-top stability in plasma and stability through freeze-thaw cycles, has also been demonstrated in validation studies for analytical methods. psu.edursc.orgresearchgate.net

Advanced Analytical Applications of Sildenafil D8 As a Stable Isotope Internal Standard

Development and Validation of Quantitative Bioanalytical Methods for Sildenafil (B151) and its Metabolites

The accurate quantification of sildenafil and its primary active metabolite, N-desmethylsildenafil, in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicological studies. Sildenafil-d8 is the preferred internal standard for these analyses due to its similar chemical and physical properties to the analyte, which allows it to compensate for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Biological Matrices

LC-MS/MS has become the gold standard for the bioanalysis of sildenafil and its metabolites, offering high sensitivity and selectivity. In these methods, Sildenafil-d8 is added to biological samples, such as plasma, serum, or urine, at a known concentration at the beginning of the sample preparation process. bts.govsynzeal.comuran.ua

Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. bts.govuran.ua The extract is then injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and Sildenafil-d8. bts.govuran.ua For sildenafil, a common transition is m/z 475.3 → 283.2, while for Sildenafil-d8, it is m/z 483.3 → 283.2. bts.gov The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the concentration of sildenafil in the sample. This ratiometric measurement corrects for potential sample loss during preparation and fluctuations in instrument performance, leading to highly reliable results. uran.ua

Table 1: Exemplary LC-MS/MS Parameters for Sildenafil Analysis using Sildenafil-d8

Parameter Condition
Chromatography
Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acid or ammonium (B1175870) acetate
Flow Rate 0.2 - 0.5 mL/min
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Monitored Transition (Sildenafil) m/z 475.3 → 283.2
Monitored Transition (Sildenafil-d8) m/z 483.3 → 283.2
Monitored Transition (N-desmethylsildenafil) m/z 461.2 -> 283.2

Strategies for Mitigating Matrix Effects and Enhancing Analytical Sensitivity and Specificity

Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the accuracy of LC-MS/MS assays by causing ion suppression or enhancement. The use of a stable isotope-labeled internal standard like Sildenafil-d8 is a primary strategy to mitigate these effects. uran.ua Because Sildenafil-d8 co-elutes with sildenafil and has nearly identical ionization efficiency, it experiences the same degree of matrix effects as the analyte. bts.govsynzeal.com This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains constant, even in the presence of signal suppression or enhancement, thus providing an accurate quantification. uran.ua

Further strategies to enhance sensitivity and specificity include:

Optimized Sample Preparation: Thorough sample clean-up procedures, such as solid-phase extraction, can effectively remove a significant portion of matrix components.

Chromatographic Separation: Utilizing high-efficiency HPLC or UHPLC columns and optimizing the mobile phase gradient can separate the analytes from interfering compounds, reducing the potential for matrix effects. synzeal.com

Mass Spectrometric Parameters: Fine-tuning parameters like collision energy and declustering potential can improve the signal-to-noise ratio and the specificity of detection.

Application of Sildenafil-d8 in High-Throughput Quantitative Analysis

The demand for rapid analysis in clinical trials and pharmacokinetic studies has led to the development of high-throughput quantitative methods. Sildenafil-d8 is instrumental in these applications, enabling the processing of a large number of samples with short analysis times without compromising data quality. rsc.org

High-throughput methods often employ simplified and automated sample preparation techniques, such as protein precipitation in 96-well plates. synzeal.com The use of ultra-high-performance liquid chromatography (UHPLC) with short columns allows for rapid separation, often with run times of less than two minutes per sample. The robustness provided by Sildenafil-d8 as an internal standard is critical in these fast-paced analyses to ensure the reliability of the results. rsc.org These high-throughput methods have been successfully applied in large-scale bioequivalence studies of sildenafil formulations. synzeal.comrsc.org

Forensic Toxicology and Anti-Doping Research Utilizing Isotope-Labeled Standards

In forensic toxicology, the accurate identification and quantification of drugs and their metabolites in post-mortem specimens are crucial for determining the cause and manner of death. The use of stable isotope-labeled internal standards is highly recommended in forensic toxicological analysis to ensure the reliability of the results, especially when dealing with complex and often degraded biological matrices. bts.gov

While specific case reports detailing the use of Sildenafil-d8 are not always publicly available, the principles of forensic toxicology mandate the use of the best available analytical techniques. Isotope dilution mass spectrometry, which employs stable isotope-labeled standards like Sildenafil-d8, is considered a definitive method for quantification. In post-mortem cases involving sildenafil, Sildenafil-d8 would be used to accurately determine the concentration of the drug in various tissues and fluids, aiding in the interpretation of its potential role in the cause of death. bts.govnih.gov

In the field of anti-doping, regulatory bodies like the World Anti-Doping Agency (WADA) are interested in the potential misuse of sildenafil for performance enhancement. wada-ama.org Although sildenafil is not currently on the WADA Prohibited List, its use is monitored. Should it be banned in the future, validated and robust analytical methods for its detection in athletes' urine and blood samples would be required. The use of Sildenafil-d8 as an internal standard would be essential for developing high-precision, low-detection-limit methods that meet the stringent requirements of anti-doping laboratories. Isotope dilution LC-MS/MS is the preferred method for confirmation and quantification in anti-doping analysis, providing unambiguous identification and accurate measurement of prohibited substances.

Role in Quality Control and Reference Standard Development for Sildenafil and Related Compounds

Sildenafil-d8 plays a vital role in the quality control of pharmaceutical products containing sildenafil and in the development of reference standards. It is commercially available as a high-purity stable isotope-labeled reference standard. acanthusresearch.com

In pharmaceutical quality control, Sildenafil-d8 is used in isotope dilution mass spectrometry (IDMS) methods for the highly accurate and precise determination of sildenafil content in tablets and other formulations. This technique is considered a primary ratio method and can be used to certify the purity of sildenafil reference materials. By adding a known amount of Sildenafil-d8 to a dissolved pharmaceutical product, the exact amount of sildenafil can be determined with a high degree of accuracy, overcoming potential matrix effects from excipients in the formulation.

Furthermore, Sildenafil-d8 is instrumental in the development and validation of analytical methods for the quantification of sildenafil-related impurities. synzeal.com As pharmaceutical regulatory agencies require strict control of impurities in drug substances and products, accurate methods for their measurement are essential. Sildenafil-d8 can be used as an internal standard in these methods to ensure the reliability of the impurity profiling. It can also be used in the synthesis of labeled versions of sildenafil impurities, which can then serve as their own reference standards for quantification.

Pharmacokinetic and Metabolic Pathway Investigations Employing Sildenafil D8

Comprehensive Pharmacokinetic Profiling of Sildenafil (B151) and N-Desmethyl Sildenafil in Biological Systems

The accurate characterization of a drug's pharmacokinetic profile is fundamental to understanding its efficacy and disposition. Sildenafil-d8 is instrumental in the sensitive and selective quantification of sildenafil and its principal active metabolite, N-desmethyl sildenafil, in various biological matrices such as plasma. nih.govrsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for these measurements, and the use of a stable isotope-labeled internal standard like Sildenafil-d8 is essential for ensuring accuracy and precision by correcting for variability during sample preparation and analysis. nih.govresearchgate.netnih.gov

ADME studies are crucial for defining the lifecycle of a drug in the body. Sildenafil is absorbed relatively quickly, with peak plasma concentrations typically reached within 30 to 120 minutes under fasting conditions. mdpi.comitmedicalteam.pl The rate of absorption can be reduced when taken with a high-fat meal. nih.gov Sildenafil and its N-desmethyl metabolite are highly bound to plasma proteins (approximately 96%). mdpi.comnih.govsemanticscholar.org

Table 1: Representative Pharmacokinetic Parameters of Sildenafil and N-Desmethyl Sildenafil in Healthy Volunteers This table presents a compilation of typical pharmacokinetic values reported in the literature. Actual values can vary based on study design and population.

ParameterSildenafilN-Desmethyl SildenafilReference
Tmax (h)0.94 - 1.251.25 - 1.35 itmedicalteam.pl
Cmax (ng/mL)607.02 - 614.7461.76 - 69.00 itmedicalteam.pl
AUC0-t (ng·h/mL)1648.02 - 1988.80280.66 - 304.06 itmedicalteam.pl
t1/2 (h)2.69 - 3.73.74 - 3.99 mdpi.comitmedicalteam.pl

Bioequivalence studies are designed to compare the pharmacokinetic profiles of a new drug formulation (e.g., an orodispersible film) to a reference formulation (e.g., a conventional tablet). nih.govdovepress.comnih.gov The primary objective is to demonstrate that the rate (Cmax) and extent (AUC) of absorption of the active ingredient are statistically similar between the two products, allowing them to be used interchangeably. nih.govnih.gov

The successful execution of these studies hinges on highly accurate and validated bioanalytical methods. Sildenafil-d8 is employed as an internal standard in LC-MS/MS methods to ensure the data's integrity. nih.govrsc.org By correcting for potential variations in sample extraction and instrument response, Sildenafil-d8 allows for a precise comparison of the plasma concentration-time profiles of different formulations. nih.govrsc.org Studies have successfully demonstrated the bioequivalence of various sildenafil formulations, such as orodispersible films, with conventional tablets, showing that the 90% confidence intervals for the ratio of geometric means for Cmax and AUC fall within the standard acceptance range of 80% to 125%. dovepress.comnih.gov

Table 2: Example Bioequivalence Data for Sildenafil 50 mg Formulations Data adapted from a study comparing an orodispersible film (Test) with a film-coated tablet (Reference). nih.gov

Pharmacokinetic ParameterRatio of Geometric Means (Test/Reference) %90% Confidence IntervalBioequivalence Outcome
Cmax10294.91% – 108.78%Met
AUC0-last109104.49% – 113.21%Met

Sildenafil's reliance on CYP3A4 and CYP2C9 for its metabolism makes it susceptible to drug-drug interactions. mdpi.comnih.gov Co-administration with potent inhibitors of CYP3A4, such as ritonavir (B1064) or ketoconazole, can significantly impair sildenafil clearance, leading to elevated and prolonged plasma concentrations. nih.govnih.gov For instance, ritonavir has been shown to increase sildenafil's AUC by as much as 11-fold. nih.gov Conversely, inducers of these enzymes could potentially decrease sildenafil exposure. Substances like grapefruit juice, a known CYP3A4 inhibitor, can also increase the bioavailability of sildenafil. drugs.comdrugs.com

Investigating these interactions requires precise measurement of changes in sildenafil's pharmacokinetic parameters. Sildenafil-d8, in its role as an internal standard, is fundamental to the analytical methods used in these studies. nih.govrsc.org It provides the necessary accuracy to quantify the magnitude of the interaction, which is critical for providing clinical recommendations on dose adjustments or contraindications when sildenafil is used with other medications. nih.gov

Table 3: Impact of CYP3A4 Inhibitors on Sildenafil Pharmacokinetics This table illustrates the significant effect of potent CYP3A4 inhibitors on sildenafil exposure.

Co-administered Drug (CYP3A4 Inhibitor)Effect on Sildenafil CmaxEffect on Sildenafil AUCReference
Ritonavir3.9-fold increase11-fold increase nih.gov
KetoconazoleSignificant Inhibition (IC50 < 0.02 µM)Significant Inhibition (IC50 < 0.02 µM) nih.gov
Grapefruit JuiceUnaltered23% increase drugs.com

Mechanistic Elucidation of Sildenafil Biotransformation via Kinetic Isotope Effects (KIE)

Beyond its use in quantitative bioanalysis, deuterated compounds like Sildenafil-d8 can be powerful tools for probing the mechanisms of drug metabolism. By examining the kinetic isotope effect, researchers can gain insight into the rate-limiting steps of enzyme-catalyzed reactions.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered by substituting an atom in the reactant with one of its heavier isotopes. nih.govacs.org In the context of drug metabolism, this most often involves replacing a hydrogen (H) atom with a deuterium (B1214612) (D) atom at a site of enzymatic oxidation. nih.govresearchgate.net

The metabolism of sildenafil to N-desmethyl sildenafil is primarily catalyzed by the hepatic enzymes CYP3A4 and CYP2C9. mdpi.comnih.gov This reaction involves the cleavage of a C-H bond on the N-methyl group of the piperazine (B1678402) moiety. Sildenafil-d8, specifically deuterated at this metabolically active site, is the ideal substrate for investigating the KIE of this biotransformation.

Experimentally, a KIE study would involve parallel incubations of protiated (non-deuterated) sildenafil and Sildenafil-d8 with a source of metabolic enzymes, such as human liver microsomes or recombinant human CYP3A4 or CYP2C9 proteins. nih.govresearchgate.net The rates of formation of the N-desmethyl metabolite from each substrate would be measured over time using a validated LC-MS/MS method. The KIE is then calculated as the ratio of the reaction rate of the light isotope (sildenafil) to the heavy isotope (Sildenafil-d8). A significant KIE would indicate that the N-demethylation step, specifically the breaking of the C-H bond, is a critical, rate-determining part of the metabolic process for sildenafil. nih.govnih.gov

Implications of KIEs for Understanding Metabolic Stability and Novel Drug Design

The application of isotopically labeled compounds, particularly deuterated analogs like Sildenafil-d8, is a sophisticated strategy in modern drug discovery and development. By leveraging the kinetic isotope effect (KIE), researchers can gain profound insights into metabolic pathways, enhance metabolic stability, and guide the design of novel drug candidates with improved pharmacokinetic profiles. The KIE is a phenomenon where the substitution of an atom with its heavier isotope, such as replacing hydrogen (¹H) with deuterium (²H or D), leads to a slower rate of chemical reactions that involve the breaking of the bond to that atom.

The Kinetic Isotope Effect in Drug Metabolism

The metabolism of most drugs, including sildenafil, is mediated by enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov These enzymatic reactions often involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step. Due to its greater mass, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower zero-point energy than a C-H bond. This means more energy is required to break a C-D bond, making the reaction slower. juniperpublishers.com This reduction in the reaction rate is the essence of the primary kinetic isotope effect and can be a powerful tool for medicinal chemists. juniperpublishers.comresearchgate.net When deuteration occurs at a primary site of metabolism, it can significantly slow down the drug's breakdown, a process known as "metabolic switching" if the metabolism is then redirected to an alternative, slower pathway. juniperpublishers.com

Sildenafil is extensively metabolized in the liver, with N-demethylation being a principal pathway. nih.govnih.gov This process is predominantly carried out by the CYP3A4 enzyme (major route) and, to a lesser extent, by CYP2C9 (minor route). researchgate.netnih.gov The N-demethylation occurs at the piperazine ring, leading to the formation of the major active metabolite, N-desmethylsildenafil (UK-103,320). nih.govnih.gov

In Sildenafil-d8, the hydrogen atoms on the N-methyl group of the piperazine ring are replaced with deuterium. This specific site of deuteration is critical because it is a primary target for oxidative metabolism by CYP enzymes. The cleavage of a C-H bond at this position is a key step in the N-demethylation pathway. Therefore, the substitution with deuterium is expected to exhibit a significant KIE, slowing the rate of formation of N-desmethylsildenafil.

Enhancing Metabolic Stability through Deuteration

The primary implication of the KIE in the context of Sildenafil-d8 is the potential for enhanced metabolic stability. By retarding the rate of N-demethylation, the parent compound, sildenafil, would remain in its unmetabolized form for a longer duration. This can lead to several desirable pharmacokinetic outcomes:

Reduced Systemic Clearance: A slower metabolic rate directly translates to lower clearance of the drug from the body.

Increased Biological Half-life (t½): With reduced clearance, the drug's concentration in the plasma decreases more slowly, extending its half-life and duration of action.

Improved Bioavailability: For orally administered drugs, a significant portion can be inactivated by first-pass metabolism in the liver before reaching systemic circulation. nih.gov By slowing this process, deuteration can increase the fraction of the drug that reaches the bloodstream intact.

These principles are illustrated in the following table, which conceptualizes the expected impact of the KIE on the metabolic parameters of Sildenafil-d8 compared to its non-deuterated counterpart, based on typical outcomes of deuteration at a primary metabolic site.

ParameterSildenafil (Non-deuterated)Sildenafil-d8 (Deuterated)Implication of KIE
Primary Metabolic Pathway N-demethylation (via CYP3A4/2C9)N-demethylation (via CYP3A4/2C9)Same pathway, but rate is reduced
Rate of Metabolism (Vmax) HigherLowerSlower C-D bond cleavage
Metabolic Clearance HigherLowerIncreased metabolic stability
Plasma Half-life (t½) ShorterLongerExtended duration of exposure
Oral Bioavailability Lower (due to first-pass metabolism)Potentially HigherReduced first-pass effect

This table is illustrative, demonstrating the theoretical effects of the KIE on Sildenafil-d8's pharmacokinetics. Specific values would require direct experimental measurement.

Guiding Novel Drug Design

Beyond improving the metabolic stability of an existing drug, the principles learned from studying deuterated analogs like Sildenafil-d8 have broader implications for novel drug design. Research into selectively deuterated versions of sildenafil has shown that isotopic substitution can modify not only pharmacokinetics but also pharmacodynamics.

A study comparing sildenafil with three different deuterated derivatives, including D5-ethoxy-Sildenafil, found that deuteration at the ethoxy group resulted in a 2-fold higher selectivity for phosphodiesterase 5 (PDE5) over phosphodiesterase 6 (PDE6). nih.gov Furthermore, this D5-ethoxy analog exhibited a lower IC50 value for inhibiting cGMP formation compared to sildenafil (6 nmol/L vs. 9 nmol/L), suggesting enhanced potency. nih.gov The deuterated analogs also showed greater efficacy in relaxing rabbit corpus cavernosum strips in vitro. nih.gov

These findings highlight a key principle for drug design: deuteration is not just a tool to "fix" poor metabolic stability but can be used proactively to fine-tune a molecule's properties. By strategically placing deuterium at different positions, medicinal chemists can:

Modulate Potency and Selectivity: As seen with the D5-ethoxy-Sildenafil analog, deuteration can alter the interaction with the target enzyme, potentially leading to improved efficacy and a better side-effect profile by avoiding off-target interactions. nih.gov

Redirect Metabolic Pathways: If a drug produces a toxic metabolite via one pathway, deuterating that metabolic site can "shunt" metabolism towards a different, less toxic pathway, thereby improving the drug's safety profile.

Optimize Pharmacokinetic Profiles: For a new chemical entity, identifying likely metabolic hotspots early and applying deuteration can be an integral part of the lead optimization process, building in favorable pharmacokinetic properties from the start.

Emergent Research Perspectives and Future Directions for Deuterated Sildenafil Analogs

Investigation of Modified Pharmacodynamic Profiles Through Deuteration

The substitution of hydrogen with deuterium (B1214612) can lead to a phenomenon known as the kinetic isotope effect (KIE), where the cleavage of the stronger carbon-deuterium (C-D) bond occurs at a slower rate than the corresponding carbon-hydrogen (C-H) bond. wikipedia.orgnih.gov This effect is particularly relevant for drugs like sildenafil (B151) that undergo metabolic deactivation through pathways involving C-H bond cleavage. researchgate.net While deuteration is not expected to change the intrinsic affinity of sildenafil for the PDE5 enzyme, the alteration of its pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug—can indirectly modify its pharmacodynamic profile. clearsynthdiscovery.combioscientia.de

Sildenafil is metabolized to N-desmethylsildenafil, a metabolite that retains about 50% of the potency of the parent compound for PDE5. wikipedia.org By selectively deuterating the N-methyl group, as in the conceptual analog deutenzalutamide, the rate of N-demethylation can be reduced. musechem.com This would theoretically slow the formation of the less active metabolite, prolonging the duration of action and maintaining higher plasma concentrations of the more potent parent drug, sildenafil. businessresearchinsights.commedchemexpress.com This enhanced metabolic stability could lead to a more consistent and predictable therapeutic response. clearsynthdiscovery.com Research in this area focuses on how these altered pharmacokinetic properties translate to pharmacodynamic outcomes, such as the duration and consistency of target engagement.

Table 1: Potential Pharmacokinetic and Pharmacodynamic Modifications of Sildenafil via Deuteration

Parameter Standard Sildenafil Potential Effect on Deuterated Sildenafil Analog Rationale
Metabolism Primarily by CYP3A4 (major) and CYP2C9 (minor) hepatic enzymes. wikipedia.orgdroracle.ai Reduced rate of metabolism. Kinetic Isotope Effect (KIE) slows the enzymatic cleavage of C-D bonds at metabolic sites. wikipedia.orgnih.gov
Half-life Approximately 3-4 hours. wikipedia.org Potentially prolonged half-life. Slower metabolic clearance leads to the drug remaining in the body longer. businessresearchinsights.com
Active Metabolite Formation Formation of N-desmethylsildenafil, with ~50% of the parent drug's activity. wikipedia.org Reduced rate of formation of the N-desmethyl metabolite. Deuteration at the N-methyl site would specifically slow N-demethylation. researchgate.net
Pharmacodynamic Profile Effect is linked to plasma concentrations of sildenafil and its active metabolite. drugbank.com More consistent and predictable drug action. clearsynthdiscovery.com Reduced variability in metabolism can lead to more stable plasma levels, potentially enhancing therapeutic consistency. clearsynthdiscovery.com

Integration into Systems Biology and Multi-Omics Approaches for Drug Repurposing (e.g., Neurodegenerative Diseases)

Drug repurposing, the identification of new uses for existing drugs, is a major focus of modern pharmaceutical research. Systems biology and multi-omics (genomics, proteomics, transcriptomics) approaches are powerful tools for identifying novel drug-disease relationships. ccf.org Recent studies combining multi-omics data with the analysis of real-world patient data have identified sildenafil as a promising candidate for repurposing in the treatment of neurodegenerative conditions like Alzheimer's disease. ccf.orgresearchgate.net These studies suggest that sildenafil may have protective effects on neurons, reduce levels of phosphorylated tau proteins, and improve cerebral blood flow. ccf.orgox.ac.uk

The integration of deuterated sildenafil analogs into these research paradigms is a logical and compelling next step. Neurodegenerative diseases often require long-term treatment, making a favorable pharmacokinetic profile with reduced metabolic burden highly desirable. clearsynthdiscovery.com A deuterated version of sildenafil, with its potential for improved metabolic stability and a more predictable patient response, could be a superior candidate for chronic neurological indications. clearsynthdiscovery.com

Systems biology models could be used to predict how the modified pharmacokinetic profile of a deuterated sildenafil analog might enhance its neuroprotective effects. Multi-omics analysis of neuronal cells treated with deuterated sildenafil could provide direct evidence of its impact on pathways related to neurogenesis, inflammation, and cellular stress, justifying its advancement into clinical trials for diseases like Alzheimer's. ccf.orgnih.gov

Advanced Applications in Preclinical Development and Translational Research

In preclinical and translational research, Sildenafil-d8 has a well-established and critical application as an internal standard for bioanalytical methods. uran.uaerau.edu During drug development, it is essential to accurately measure the concentration of a drug and its metabolites in biological samples (e.g., plasma, tissue). uran.uaresearchgate.net High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this type of quantitative analysis. uran.ua

Because Sildenafil-d8 is chemically identical to sildenafil but has a higher mass due to the deuterium atoms, it behaves identically during sample extraction and chromatographic separation but can be distinguished by the mass spectrometer. erau.eduuran.ua The use of a deuterated internal standard like Sildenafil-d8 allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation, thereby suppressing the "matrix effect" and improving the sensitivity and reliability of the assay. uran.ua This application is fundamental to all pharmacokinetic studies, from early animal experiments to human clinical trials, forming the bedrock of translational research for this compound. erau.edunih.gov

Beyond its role as a standard, the development of deuterated sildenafil analogs as therapeutic agents themselves represents an advanced application in translational research. The strategy of using deuterium to improve a drug's metabolic properties is a recognized approach to creating "next-generation" medicines with potentially superior clinical performance. nih.govtandfonline.com

Table 2: Applications of Sildenafil-d8 in Research

Research Area Specific Application of Sildenafil-d8 Purpose and Benefit
Pharmacokinetic (PK) Studies Internal Standard in HPLC-MS/MS assays. uran.uauran.uaresearchgate.net Enables precise and accurate quantification of sildenafil and its metabolites in biological fluids. Reduces analytical variability and improves data reliability. uran.uaerau.edu
Drug Metabolism Studies Tracer for metabolic pathway analysis. musechem.com Helps track the metabolic fate of the sildenafil molecule, distinguishing it from endogenous compounds.
Translational Medicine Foundational tool for bridging preclinical and clinical studies. Ensures consistent and reliable measurement of drug exposure in both animal models and human subjects, which is critical for translating findings. nih.gov
Drug Repurposing Research Potential therapeutic candidate. An improved pharmacokinetic profile makes it a candidate for new indications, such as chronic neurodegenerative diseases, requiring further study. clearsynthdiscovery.comccf.org

Prospective Roles in Precision Medicine and Personalized Therapeutics

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. businessresearchinsights.com The metabolism of many drugs, including sildenafil, is dependent on CYP enzymes, which can exhibit significant genetic variability among individuals. wikipedia.orghres.ca This variability can lead to some patients metabolizing a drug much faster or slower than average, resulting in inconsistent efficacy or unexpected side effects.

Deuterated compounds are poised to play a crucial role in the advancement of precision medicine. businessresearchinsights.comnih.gov By creating a deuterated analog of sildenafil with a more controlled and less variable metabolic pathway, it may be possible to provide a more standardized therapeutic effect across a broader patient population. clearsynthdiscovery.com For example, a patient who is a "rapid metabolizer" due to their specific CYP3A4 genotype might achieve more sustained therapeutic blood levels from a deuterated sildenafil analog.

Future research will likely focus on developing deuterated sildenafil analogs and testing them in patient populations that have been stratified by their metabolic genotypes. This approach would allow for the personalization of therapy, matching the specific deuterated drug to the patient's unique metabolic profile to optimize outcomes. This represents a shift from a "one-size-fits-all" model to a more precise and personalized therapeutic strategy. d-nb.info

Ethical and Regulatory Oversight in Research Pertaining to Deuterated Sildenafil

Regulatory Science and Guidelines for Deuterated Drug Analogs as Research Tools and Potential Therapeutics

The regulatory landscape for deuterated drug analogs is evolving, with agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing guidance on their development and approval.

Sildenafil-d8, as a deuterated analog of sildenafil (B151), is primarily used as an internal standard in bioanalytical methods for quantifying sildenafil and its metabolites in biological samples. acs.org The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the EMA for mass spectrometric detection in bioanalytical methods. europa.eu This is because they can correct for variability during sample preparation and analysis, leading to more accurate and reliable data. europa.eu A certificate of analysis is typically required for reference standards to ensure purity and provide critical information, though this is not always necessary for internal standards if their suitability is otherwise demonstrated. europa.eu

When a deuterated compound is developed as a potential therapeutic agent, it is often considered a "new chemical entity" (NCE) by regulatory authorities. thefdalawblog.com This was the case with the first FDA-approved deuterated drug, deutetrabenazine, an analog of tetrabenazine. thefdalawblog.comacs.orgscirp.org The FDA's structure-centric interpretation of "active moiety" means that even the substitution of hydrogen with deuterium (B1214612), a non-radioactive isotope, results in a molecule being classified as an NCE. thefdalawblog.com This classification can provide a period of market exclusivity, incentivizing the development of deuterated drugs. thefdalawblog.com

Developers of deuterated analogs of approved drugs may be able to use an expedited regulatory pathway, such as the 505(b)(2) pathway in the United States. acs.org This allows the applicant to rely on studies conducted for the approval of the original, non-deuterated drug, which can significantly reduce the time and cost of development. acs.org However, the developer must still provide sufficient data to demonstrate the safety and efficacy of the deuterated version.

Regulatory guidelines also address the quality and manufacturing of isotope-labeled compounds. openmedscience.com For instance, the EMA has specific requirements for the chemical and pharmaceutical quality documentation for investigational medicinal products, which would apply to deuterated compounds in clinical trials. europa.eu These guidelines ensure the consistency and quality of the drug product.

Best Practices for Data Integrity, Reproducibility, and Transparency in Bioanalytical and Pharmacokinetic Research

Data integrity, reproducibility, and transparency are fundamental to the credibility of all scientific research, and they are especially critical in the fields of bioanalytical and pharmacokinetic studies, which form the basis for regulatory decisions.

Controlled Procedures: Implementing and strictly following standard operating procedures (SOPs) for all aspects of the study, from sample collection and handling to data analysis and reporting. nih.govresearchgate.net

Validated Systems: Using qualified and validated instruments and software to generate and process data. zenovel.com

Audit Trails: Employing systems that automatically record all changes to data, ensuring that a complete history of the data is maintained.

Secure Data Management: Protecting data from unauthorized access, alteration, or deletion. zenovel.com

Reproducibility: This is the ability for a different researcher to obtain the same results by following the same experimental protocol. nih.govlqventures.com A lack of reproducibility in preclinical research can have significant negative consequences for drug development, leading to wasted resources and raising concerns about the safety and efficacy of potential new drugs. lqventures.com Practices that promote reproducibility include:

Detailed Protocols: Creating and sharing comprehensive and unambiguous experimental protocols. nih.gov

Data and Code Sharing: Making raw data, analysis code, and software publicly available. nih.govnih.gov

Preregistration of Studies: Registering study protocols in a public repository before the research is conducted. nih.govnih.gov This helps to prevent publication bias, where studies with positive results are more likely to be published than those with negative or inconclusive findings. nih.gov

Transparency: Transparency in research involves being open about all aspects of the research process, from the initial hypothesis to the final publication. nih.govresearchgate.net This includes:

Clear Reporting: Adhering to established reporting guidelines to ensure that all relevant information is included in publications. nih.gov

Disclosure of Conflicts of Interest: Being transparent about any potential conflicts of interest that could influence the research.

Open Access to Publications: Making research findings freely available to the scientific community and the public. lqventures.com

By adhering to these best practices, researchers in the field of deuterated pharmaceuticals can ensure that their work is of the highest scientific and ethical quality, fostering trust in their findings and contributing to the responsible advancement of medicine.

Q & A

Q. How should Sildenafil-d8 be implemented as an internal standard in LC-MS/MS bioanalytical assays?

Sildenafil-d8 is used to correct for variability in extraction efficiency and ionization during mass spectrometry. Key steps include:

  • Sample Preparation : Liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE) after spiking plasma samples with Sildenafil-d8 .
  • Chromatography : Use a C18 column (e.g., ACE 3 C18, 50 × 4.6 mm, 3 μm) with mobile phases optimized for separation .
  • Mass Spectrometry : Employ a triple quadrupole MS in positive TurboIonSpray™ mode, monitoring transitions specific to Sildenafil-d8 (e.g., m/z 490.1 → 311.1) to avoid cross-reactivity .
  • Calibration : Establish a linear range (e.g., 0.200–250 μg/L) with quality controls (QCs) for accuracy (97.60–103.50%) and precision (CV ≤7.81%) .

Q. What parameters are critical for validating a bioanalytical method using Sildenafil-d8?

Validation must adhere to EMA/FDA guidelines, including:

  • Selectivity : Ensure no interference from plasma matrix or metabolites (e.g., N-desmethyl Sildenafil) .
  • Sensitivity : Define lower/upper limits of quantification (LLOQ/UQL), typically 0.5–2000 ng/mL for Sildenafil-d8 .
  • Stability : Validate short-term (e.g., 38 days at −20°C) and long-term (e.g., 183 days at −20°C) storage conditions .
  • Recovery : Assess extraction efficiency using deuterated vs. non-deuterated analogs .

Q. How can researchers ensure the stability of Sildenafil-d8 in biological samples?

Stability protocols should include:

  • Temperature Control : Store plasma samples at −20°C immediately post-collection .
  • Freeze-Thaw Cycles : Test analyte integrity after multiple cycles (e.g., 3 cycles) to mimic real-world handling .
  • Benchtop Stability : Evaluate degradation at room temperature over 24 hours to simulate processing delays .

Advanced Research Questions

Q. How should experimental designs address matrix effects when quantifying Sildenafil-d8 in heterogeneous biological matrices?

  • Matrix Matching : Prepare calibration standards and QCs in the same matrix (e.g., human Li-heparin plasma) to account for ion suppression/enhancement .
  • Post-Column Infusion : Inject Sildenafil-d8 post-column during LC-MS/MS to identify regions of ion suppression in the chromatogram .
  • Internal Standard Normalization : Use Sildenafil-d8 to correct for batch-to-batch variability in matrix composition .

Q. What strategies resolve contradictions in pharmacokinetic (PK) data when using deuterated internal standards?

  • Source Analysis : Identify whether discrepancies arise from isotopic interference (e.g., natural abundance of deuterium) or cross-talk in MS transitions .
  • Method Comparison : Cross-validate results with orthogonal techniques (e.g., HPLC-UV) to confirm specificity .
  • Statistical Harmonization : Apply mixed-effects models to adjust for inter-individual variability in PK parameters (e.g., AUC, Cmax) .

Q. How can Sildenafil-d8 be integrated into multi-analyte panels for simultaneous quantification of Sildenafil and metabolites?

  • Chromatographic Optimization : Use gradient elution to separate Sildenafil, N-desmethyl Sildenafil, and Sildenafil-d8 within a single run .
  • Dynamic MRM : Program mass transitions to monitor all analytes without sacrificing sensitivity .
  • Cross-Validation : Ensure deuterated standards do not co-elute with non-deuterated metabolites, which could skew quantification .

Key Considerations for Rigorous Research

  • Ethical Compliance : Align study designs with ICH E6(R2) guidelines for clinical sample handling and data integrity .
  • Statistical Robustness : Consult statisticians to power studies adequately and select appropriate models (e.g., ANOVA for cross-over designs) .
  • Contradiction Management : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.